molecular formula C10H12N4OS B2539612 N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1495455-20-3

N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2539612
CAS No.: 1495455-20-3
M. Wt: 236.29
InChI Key: GYLYOAHJFXRBHW-UHFFFAOYSA-N
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Description

N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide is a compound that features a thiophene ring, a triazole ring, and a carboxamide group. Thiophene is a sulfur-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The combination of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiophene and carboxamide groups. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki-Miyaura or Stille coupling, using appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity. The carboxamide group can form hydrogen bonds with biological molecules, contributing to its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-thiophen-2-ylpropyl)-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-7(9-4-3-5-16-9)12-10(15)8-6-11-14-13-8/h3-7H,2H2,1H3,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLYOAHJFXRBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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